Cas no 127236-03-7 (5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione)

5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione 化学的及び物理的性質
名前と識別子
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- 5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione
- (2,4)-Dihydroxy-5-(3-methoxyphenyl)pyrimidine
- MLS000704518
- HMS2632I17
- SMR000231022
- BB 0223148
- 2,4(1H,3H)-Pyrimidinedione, 5-(3-methoxyphenyl)-
-
- MDL: MFCD18316523
- インチ: 1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15)
- InChIKey: ZNDYRLBVHCEQHS-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=CC(=C1)C1=CNC(NC1=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 338
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 67.4
5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Oakwood | 039580 |
5-(3-Methoxyphenyl)-2,4(1H,3H)-pyrimidinedione |
127236-03-7 | 039580 |
$0.00 | 2023-03-27 | ||
Oakwood | -039580 |
5-(3-Methoxyphenyl)-2,4(1H,3H)-pyrimidinedione |
127236-03-7 | 039580 |
$0.00 | 2023-09-16 | ||
abcr | AB322759-5g |
(2,4)-Dihydroxy-5-(3-methoxyphenyl)pyrimidine, 95%; . |
127236-03-7 | 95% | 5g |
€1159.00 | 2025-02-14 | |
abcr | AB322759-5 g |
(2,4)-Dihydroxy-5-(3-methoxyphenyl)pyrimidine, 95%; . |
127236-03-7 | 95% | 5g |
€1159.00 | 2023-04-26 |
5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione 関連文献
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedioneに関する追加情報
Introduction to 5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione (CAS No 127236-03-7)
5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its Chemical Abstracts Service (CAS) number 127236-03-7, belongs to the pyrimidine dione class, a subclass of pyrimidines characterized by the presence of two oxygen atoms in the ring structure. The presence of a 3-methoxyphenyl substituent further enhances its molecular complexity and may contribute to its distinct pharmacological profile.
The structural framework of 5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione consists of a central pyrimidine ring fused with a dione moiety, flanked by an aromatic phenyl group at the 5-position and carbonyl groups at the 2- and 4-positions. This configuration imparts a high degree of versatility to the molecule, allowing it to interact with various biological targets. The 3-methoxyphenyl group, in particular, is known for its ability to modulate enzyme activity and receptor binding, making it a valuable scaffold for drug discovery.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrimidine derivatives. Studies have demonstrated that compounds within this class exhibit a wide range of biological effects, including antiviral, anti-inflammatory, and anticancer activities. The specific substitution pattern in 5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione may confer unique properties that make it particularly effective against certain diseases.
One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently dysregulated in cancer cells. By inhibiting specific kinases, 5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione could potentially disrupt aberrant signaling cascades and induce apoptosis in tumor cells. Preliminary in vitro studies have shown promising results in this regard, suggesting that further investigation is warranted.
The 3-methoxyphenyl substituent is particularly noteworthy for its ability to enhance binding affinity to target proteins. This is attributed to its capacity to form hydrogen bonds and hydrophobic interactions with key residues in the binding pocket. Additionally, the electron-withdrawing nature of the dione groups may further optimize the compound's pharmacokinetic properties by increasing metabolic stability.
Recent advances in computational chemistry have enabled researchers to predict the binding modes of small molecules like 5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione with high precision. Molecular docking simulations have revealed that this compound can effectively bind to several kinases, including those involved in pathways relevant to cancer progression. These simulations have provided valuable insights into how structural modifications can be made to improve potency and selectivity.
The synthesis of 5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione presents an interesting challenge due to the need for precise functionalization of the pyrimidine ring. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yield and purity. However, recent developments in catalytic methods have made it possible to streamline these reactions, reducing both cost and environmental impact.
In addition to its potential therapeutic applications, 5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione has also been explored for its antimicrobial properties. Resistance to conventional antibiotics remains a significant global health issue, prompting researchers to seek novel antimicrobial agents. Preliminary tests have shown that this compound exhibits activity against several bacterial strains, including those resistant to multiple antibiotics.
The mechanism of action for 5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione as an antimicrobial agent appears to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. Further research is needed to fully elucidate these mechanisms and identify any potential off-target effects.
The development of new drug candidates often involves rigorous testing in animal models before human clinical trials can begin. In preclinical studies using rodent models of cancer and inflammation,5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione has demonstrated encouraging results in terms of efficacy and safety profile. These findings support the progression towards human trials but also highlight the need for additional research.
The regulatory landscape for new pharmaceuticals requires thorough documentation of chemical structure elucidation, pharmacokinetic data, and toxicological assessments before approval can be granted by agencies such as the U.S. Food and Drug Administration (FDA). Researchers are working diligently to ensure that all necessary data are compiled accurately and efficiently.
The future prospects for 5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione appear promising given its diverse range of biological activities and favorable preclinical results. Continued research into its mechanisms of action, structure-activity relationships, and potential therapeutic applications will be essential for realizing its full clinical potential.
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